5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one
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Overview
Description
5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinazolino[2,3-a]phthalazin-8-ones, which are characterized by their fused ring systems incorporating quinazoline and phthalazine moieties. The presence of a benzhydrylsulfanyl group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazoline Intermediate: The initial step involves the synthesis of a quinazoline derivative through the cyclization of appropriate starting materials, such as anthranilic acid and orthoesters, under acidic conditions.
Introduction of Phthalazine Moiety: The quinazoline intermediate is then reacted with phthalic anhydride or its derivatives to form the quinazolino[2,3-a]phthalazine core structure.
Attachment of Benzhydrylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzhydrylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the quinazoline or phthalazine rings, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzhydryl chloride, thiol reagents, various electrophiles and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one has several
Properties
CAS No. |
379243-73-9 |
---|---|
Molecular Formula |
C28H19N3OS |
Molecular Weight |
445.5g/mol |
IUPAC Name |
5-benzhydrylsulfanylquinazolino[2,3-a]phthalazin-8-one |
InChI |
InChI=1S/C28H19N3OS/c32-28-23-17-9-10-18-24(23)29-26-21-15-7-8-16-22(21)27(30-31(26)28)33-25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,25H |
InChI Key |
ZZTOBBADBQKWKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C63 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C63 |
Origin of Product |
United States |
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